Mercaptoacetaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

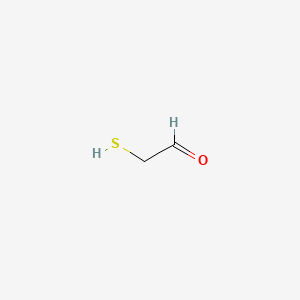

Structure

3D Structure

Properties

CAS No. |

4124-63-4 |

|---|---|

Molecular Formula |

C2H4OS |

Molecular Weight |

76.12 g/mol |

IUPAC Name |

2-sulfanylacetaldehyde |

InChI |

InChI=1S/C2H4OS/c3-1-2-4/h1,4H,2H2 |

InChI Key |

FLJWVVUJGVNXMZ-UHFFFAOYSA-N |

SMILES |

C(C=O)S |

Canonical SMILES |

C(C=O)S |

Other CAS No. |

43049-68-9 4124-63-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Mercaptoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoacetaldehyde, a bifunctional molecule containing both a reactive aldehyde and a nucleophilic thiol group, is a versatile building block in organic synthesis. Its inherent instability, primarily due to a propensity for self-condensation and polymerization, necessitates a nuanced understanding of its chemical behavior. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols for its stable precursors, and elucidation of its key reaction pathways. The content herein is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Properties

This compound (IUPAC name: 2-sulfanylacetaldehyde) is a highly reactive organic compound. Due to its instability, it is often generated in situ from its stable dimer, 1,4-dithiane-2,5-diol. The monomer exists in a dynamic equilibrium with its cyclic hemithioacetal and the more stable dimeric and trimeric forms.

Physical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of this compound is presented in Table 1. These values are a combination of experimental and calculated data, reflecting the challenges in handling the pure monomeric form.

| Property | Value | Source |

| Molecular Formula | C₂H₄OS | [1][2] |

| Molecular Weight | 76.12 g/mol | [1] |

| Boiling Point (estimated) | 130 °C | [1] |

| Density (estimated) | 1.05 g/cm³ | [1] |

| Flash Point (estimated) | 30 °C | [1] |

| Solubility | Soluble in water, ethanol, and ether. | [1] |

| Ionization Energy | 10.00 ± 0.02 eV | [2] |

| Enthalpy of Formation (gas, ΔfH°gas) | -131.71 kJ/mol (Joback Calculated) | Cheméo |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -104.17 kJ/mol (Joback Calculated) | Cheméo |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.115 (Crippen Calculated) | Cheméo |

Structural Characteristics and Stability

The reactivity of this compound is a direct consequence of its structure, which features both an electrophilic aldehyde carbon and a nucleophilic thiol sulfur. The molecule can exist in different conformations, with the syn-conformer being stabilized by an intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen.[1]

Due to its high reactivity, this compound readily undergoes self-condensation and polymerization.[1] For practical applications, it is commonly handled in the form of its stable crystalline dimer, 1,4-dithiane-2,5-diol . This dimer can be dissociated to generate the monomeric this compound under acidic conditions in aqueous or organic solvents.[3][4][5]

Spectroscopic Data

Obtaining spectroscopic data for monomeric this compound is challenging. However, extensive data is available for its stable dimer, 1,4-dithiane-2,5-diol.

Table 2: Spectroscopic Data for 1,4-Dithiane-2,5-diol

| Technique | Key Features | Source |

| ¹H NMR (in CDCl₃) | Peaks at 1.25-1.38 ppm (-CH₂- of diol), 1.57-1.63 ppm (-CH₂- of dioic acid), 2.34-2.37 ppm (-CH₂-CO-), 2.82-3.37 ppm (-CH₂-S), 3.7-4.02 ppm (-CH₂-O), and 4.27 ppm (>CH-O). | [6] |

| ¹³C NMR | Carbonyl carbons typically appear far downfield (170-220 ppm). sp² hybridized carbons of the aldehyde would be significantly downfield. | [7][8] |

| FTIR (KBr Wafer) | Strong absorption band around 1728 cm⁻¹ corresponding to the carbonyl stretching vibration of an ester group (in a copolyester derivative). | [6][9] |

| Mass Spectrometry (GC-MS) | Top peak at m/z 76, second highest at m/z 47, and third highest at m/z 48. | [9] |

Reactivity

The dual functionality of this compound dictates its rich and varied reactivity. It can act as both a nucleophile (via the thiol group) and an electrophile (via the aldehyde group).

Oxidation

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide, while stronger oxidizing agents can yield sulfonic acids. The aldehyde group can also be oxidized to a carboxylic acid.

Reduction

The aldehyde group of this compound can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[10][11]

Aldol-Type Condensation

The aldehyde functionality can participate in aldol-type condensation reactions, where it can act as either the nucleophilic enolate or the electrophilic carbonyl component.[12][13] When reacted with another enolizable carbonyl compound, it typically acts as the electrophile.

Reactions with Amines

This compound reacts with primary amines in a characteristic condensation reaction. The amine initially adds to the aldehyde to form a hemiaminal, which can then undergo intramolecular cyclization via nucleophilic attack of the thiol group to form a stable five-membered thiazolidine (B150603) ring system.[14][15][16][17][18]

Cycloaddition Reactions

As a versatile synthon, this compound, generated in situ from its dimer, participates in various cycloaddition reactions. For instance, it can undergo [3+3] cycloaddition with azomethine imines.

Experimental Protocols

Due to the instability of monomeric this compound, most synthetic procedures utilize its stable dimer, 1,4-dithiane-2,5-diol, as the starting material.

Synthesis of 1,4-Dithiane-2,5-diol

Method: Reaction of monochloroacetaldehyde with sodium hydrogen sulfide (B99878).[19]

Procedure:

-

An aqueous solution of monochloroacetaldehyde (approximately 7-12% by weight) is adjusted to a pH of 0.5-1.5.

-

Stoichiometric amounts of this solution and sodium hydrogen sulfide are reacted in an aqueous solution.

-

The reaction temperature is maintained between 20-40 °C, and the pH of the reaction mixture is kept between 7-9.

-

The reaction can be performed batchwise or continuously.

-

The resulting 2,5-dihydroxy-1,4-dithiane precipitates from the reaction mixture.

-

The solid product is separated, washed with cold water to remove salts, and dried under mild conditions.

-

This process yields pure 2,5-dihydroxy-1,4-dithiane with a melting point of 108-110 °C.

General Protocol for in situ Generation and Reaction of this compound

Method: Acid-catalyzed dissociation of 1,4-dithiane-2,5-diol.

Procedure:

-

1,4-Dithiane-2,5-diol is dissolved in a suitable solvent (e.g., water, methanol (B129727), or a mixture).

-

A catalytic amount of acid (e.g., HCl, H₂SO₄) is added to the solution.

-

The mixture is stirred at room temperature or gently heated to facilitate the dissociation of the dimer into monomeric this compound.

-

The electrophile or nucleophile for the subsequent reaction is then added to the solution containing the in situ generated this compound.

-

The reaction is monitored by appropriate techniques (e.g., TLC, GC-MS).

-

Upon completion, the reaction is worked up according to the specific requirements of the product.

Example Protocol: Reduction to 2-Mercaptoethanol

Method: Reduction of the aldehyde functionality using sodium borohydride.[10][20][21]

Procedure:

-

To a solution of this compound (generated in situ from its dimer, 1 equivalent) in methanol (MeOH) at 0 °C is added sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the slow addition of aqueous HCl (1 M) at 0 °C.

-

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-mercaptoethanol.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of diverse molecular architectures, including heterocycles of pharmaceutical interest. The primary challenge in its application lies in its inherent instability. However, the use of its stable dimer, 1,4-dithiane-2,5-diol, as a convenient precursor for the in situ generation of the monomer, provides a practical solution for harnessing its synthetic potential. A thorough understanding of its properties, reactivity, and handling procedures is paramount for its effective and safe utilization in research and development.

References

- 1. Buy this compound (EVT-430661) | 4124-63-4 [evitachem.com]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acetaldehyde(75-07-0) 13C NMR spectrum [chemicalbook.com]

- 9. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Aldol condensation - Wikipedia [en.wikipedia.org]

- 13. jackwestin.com [jackwestin.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. escholarship.org [escholarship.org]

- 17. researchgate.net [researchgate.net]

- 18. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Mercaptoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetaldehyde (IUPAC name: 2-sulfanylacetaldehyde) is a bifunctional organic molecule of significant interest in various scientific domains, including organic synthesis, pharmaceutical chemistry, and materials science.[1] Its unique structure, possessing both a reactive aldehyde and a nucleophilic thiol group, imparts a versatile chemical profile, making it a valuable building block for the synthesis of complex heterocyclic compounds and other novel molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure, functional groups, and key physicochemical properties of this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Conformation

This compound is characterized by the molecular formula C₂H₄OS and a molecular weight of approximately 76.12 g/mol .[1][3][4] The molecule consists of a two-carbon backbone with a terminal aldehyde group (-CHO) and a thiol group (-SH) attached to the alpha-carbon. The geometry around the sp²-hybridized carbonyl carbon is trigonal planar.[1]

Studies, including Density Functional Theory (DFT) calculations, have shown that this compound exists predominantly in a syn-conformation in the gas phase. This conformational preference is stabilized by a significant intramolecular hydrogen bond between the hydrogen atom of the thiol group and the oxygen atom of the carbonyl group (S-H···O=C). This interaction has been calculated to have a bond distance of approximately 2.38 Å and a stabilization energy of -3.2 kcal/mol, making the syn-conformer about 1.8 kcal/mol more stable than the anti-conformer.

Functional Groups and Reactivity

The chemical behavior of this compound is dictated by the presence of its two key functional groups: the aldehyde and the thiol.

-

Aldehyde Group (-CHO): The aldehyde group is characterized by a carbonyl center (C=O) bonded to a hydrogen atom and a carbon atom. This group is highly reactive and susceptible to nucleophilic attack at the electrophilic carbonyl carbon. It readily participates in reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions (e.g., aldol (B89426) condensation).

-

Thiol Group (-SH): Also known as a sulfhydryl group, the thiol group consists of a sulfur atom bonded to a hydrogen atom. It is the sulfur analog of an alcohol. The thiol group is nucleophilic and can be easily deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile. Thiols can undergo oxidation to form disulfides (R-S-S-R). This functional group is crucial for this compound's role in the synthesis of sulfur-containing heterocycles.[5]

The dual functionality of this compound allows it to act as a versatile synthon in tandem reactions, such as Michael additions followed by aldol reactions, for the construction of complex molecular architectures like tetrahydrothiophenes.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | 2-sulfanylacetaldehyde | [4] |

| CAS Number | 4124-63-4 | [1][4] |

| Molecular Formula | C₂H₄OS | [1][4] |

| Molecular Weight | 76.12 g/mol | [1][3][4] |

| SMILES | C(C=O)S | [1][4] |

| InChI Key | FLJWVVUJGVNXMZ-UHFFFAOYSA-N | [1][6] |

| Physical Properties | ||

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~112.8 °C at 760 mmHg | [7] |

| Density | 1.043 g/cm³ | [7] |

| Flash Point | 22 °C | [7] |

| Solubility | Soluble in water, ethanol, and ether | [1][3] |

| Spectroscopic Data | ||

| Ionization Energy | 10.00 ± 0.02 eV | [6] |

| Computed Properties | ||

| XLogP3-AA | 0.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Structural Parameters (from DFT) | ||

| C=O Bond Length | 1.224 Å | |

| C-S Bond Length | 1.806 Å | |

| S-H Bond Length | 1.342 Å |

Experimental Protocols: Synthesis of this compound

One notable method for the synthesis of this compound involves the reaction of halogenated acetals with a source of sulfur. A common procedure is the reaction of chloroacetaldehyde (B151913) acetals with an aqueous alkali metal bisulfide solution.[1][8]

Protocol: Synthesis of this compound Acetals

This protocol describes a general method for preparing this compound acetals, which can be subsequently hydrolyzed to yield this compound.

Materials:

-

Chloroacetaldehyde acetal (B89532) (e.g., chloroacetaldehyde dimethyl acetal)

-

Aqueous alkali metal bisulfide solution (e.g., sodium bisulfide, NaSH)

-

Aqueous alkali metal hydroxide (B78521) solution (e.g., sodium hydroxide, NaOH)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Neutralizing agent (e.g., a suitable acid)

Procedure:

-

Reaction Setup: In a suitable reactor, mix the chloroacetaldehyde acetal with an aqueous solution of an alkali metal bisulfide.

-

Heating: Heat the reaction mixture to a temperature in the range of 80°C to 100°C.[1][8] The reaction time is typically several hours (e.g., 5-9 hours) to ensure optimal conversion.[1]

-

Phase Separation and Extraction: As the reaction proceeds, the formed this compound acetal, along with unreacted chloroacetal, will form an organic phase. This organic phase is continuously separated from the aqueous phase.

-

Extraction of Product: The this compound acetal is extracted from the separated organic phase using an aqueous alkali metal hydroxide solution. This converts the mercaptoacetal into its alkali salt, which is soluble in the aqueous phase.

-

Recycling of Starting Material: The remaining organic phase, now enriched with unreacted chloroacetal, is returned to the reactor to continue the reaction.

-

Neutralization and Isolation: The aqueous solution containing the alkali salt of the this compound acetal is neutralized with an acid. This liberates the free this compound acetal.

-

Purification: The released mercaptoacetal is then purified by distillation.[8]

Note: This process is designed to produce the acetal derivative of this compound. Careful acidic hydrolysis is required to obtain the free this compound.

Visualizations

The following diagrams illustrate the molecular structure and a simplified workflow for the synthesis of this compound.

Caption: Molecular structure of this compound.

Caption: Simplified workflow for the synthesis of this compound acetal.

References

- 1. Buy this compound (EVT-430661) | 4124-63-4 [evitachem.com]

- 2. This compound, 4124-63-4 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. This compound | C2H4OS | CID 77775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 4124-63-4 [chemnet.com]

- 8. DE3927992A1 - Mercapto-acetaldehyde acetal(s) prepn. - by using chloro-acetaldehyde acetal(s) and synthetic intermediates from opt. continuous process - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Sulfanylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification: 2-Sulfanylacetaldehyde

This technical guide provides a comprehensive overview of 2-sulfanylacetaldehyde, a reactive organic compound with significant applications in chemical synthesis and as an intermediate for pharmaceuticals.

| Identifier | Value |

| IUPAC Name | 2-sulfanylacetaldehyde[1][2] |

| CAS Number | 4124-63-4[1][2] |

| Molecular Formula | C₂H₄OS[1][2] |

| Molecular Weight | 76.12 g/mol [1][2] |

| InChI Key | FLJWVVUJGVNXMZ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C(C=O)S[1] |

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of 2-sulfanylacetaldehyde is presented below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | Assumed from general properties |

| Boiling Point | 112.8 °C at 760 mmHg | ChemNet |

| Density | 1.043 g/cm³ | ChemNet |

| Flash Point | 22 °C | ChemNet |

| Refractive Index | 1.444 | ChemNet |

| Solubility in Water | 190.59 g/L at 25 °C | TGSC |

| Solubility in Ethanol (B145695) | 180.39 g/L at 25 °C | TGSC |

| logP (Octanol/Water) | 0.0 | TGSC |

| ¹H NMR | Aldehydic proton (CHO) expected around 9-10 ppm. Methylene protons (CH₂) adjacent to sulfur and carbonyl groups would appear further downfield. | General NMR principles |

| ¹³C NMR | Carbonyl carbon (C=O) signal expected in the range of 190-215 ppm. | General NMR principles |

| IR Spectroscopy | Strong C=O stretch expected around 1730 cm⁻¹ (for a saturated aldehyde). S-H stretch would be observed around 2550-2600 cm⁻¹. | General IR principles |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 76. | PubChem |

Synthesis and Experimental Protocols

2-Sulfanylacetaldehyde is a valuable synthetic intermediate due to its bifunctional nature, containing both a reactive aldehyde and a nucleophilic thiol group. Several methods for its synthesis have been reported, primarily through its more stable acetal (B89532) derivatives, which are subsequently hydrolyzed to yield the free aldehyde.

Protocol 1: Synthesis of Mercaptoacetaldehyde Diethyl Acetal from Bromoacetaldehyde (B98955) Diethyl Acetal

This method involves the nucleophilic substitution of a halogenated acetal with a sulfur source, followed by purification.

Materials:

-

Bromoacetaldehyde diethyl acetal

-

Sodium hydrosulfide (B80085) (NaSH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

A solution of bromoacetaldehyde diethyl acetal in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

An ethanolic solution of sodium hydrosulfide is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The drying agent is filtered off, and the diethyl ether is removed by distillation.

-

The crude this compound diethyl acetal is purified by vacuum distillation.

Protocol 2: Hydrolysis of this compound Acetal to 2-Sulfanylacetaldehyde

The acetal protecting group is removed under acidic conditions to liberate the free aldehyde.

Materials:

-

This compound diethyl acetal

-

Dilute hydrochloric acid or sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

This compound diethyl acetal is dissolved in a suitable organic solvent, such as diethyl ether.

-

The solution is stirred vigorously while a dilute aqueous solution of a strong acid (e.g., HCl or H₂SO₄) is added.[3]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then carefully neutralized with a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-sulfanylacetaldehyde. Due to its instability, it is often used immediately in the next synthetic step without further purification.

Chemical Reactivity and Synthetic Applications

The dual functionality of 2-sulfanylacetaldehyde makes it a versatile building block in organic synthesis, particularly for the construction of sulfur-containing heterocyclic compounds.

Synthesis of Tetrahydrothiophenes

A key application of 2-sulfanylacetaldehyde is in the synthesis of substituted tetrahydrothiophenes through a cascade sulfa-Michael/aldol (B89426) reaction with β,β-disubstituted enones.

Experimental Workflow: Synthesis of Tetrahydrothiophenes

Caption: Workflow for the synthesis of tetrahydrothiophenes.

This reaction proceeds via a nucleophilic Michael addition of the thiol group to the enone, followed by an intramolecular aldol condensation of the resulting enolate with the aldehyde functionality.

Role in Drug Development and Biological Systems

While direct involvement of 2-sulfanylacetaldehyde in specific signaling pathways is not extensively documented, its role as a pharmaceutical intermediate is significant. Sulfur-containing scaffolds are present in a wide array of FDA-approved drugs.[4] The ability of 2-sulfanylacetaldehyde to serve as a precursor for various heterocyclic systems makes it a valuable tool in medicinal chemistry for the synthesis of novel drug candidates.

The biological effects of acetaldehyde (B116499), its non-sulfur analog, are well-studied, particularly in the context of alcohol metabolism where it is known to be a toxic metabolite.[5] Acetaldehyde can form adducts with proteins and DNA, leading to cellular damage. While the metabolism and specific biological effects of 2-sulfanylacetaldehyde are less clear, its structural similarity to acetaldehyde suggests potential for similar reactivity with biological macromolecules. Further research is warranted to explore the metabolic fate and potential biological activities of 2-sulfanylacetaldehyde and its derivatives.

Logical Relationship of this compound in Synthesis

Caption: Role as a key intermediate in pharmaceutical synthesis.

References

- 1. Buy this compound (EVT-430661) | 4124-63-4 [evitachem.com]

- 2. This compound | C2H4OS | CID 77775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound, 4124-63-4 [thegoodscentscompany.com]

- 5. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

Mercaptoacetaldehyde physical properties boiling point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of mercaptoacetaldehyde (CAS: 4124-63-4), specifically its boiling point and solubility. This document is intended to serve as a comprehensive resource for laboratory professionals, offering available quantitative data, detailed experimental protocols for property determination, and a visualization of the underlying chemical principles.

Core Physical Properties

This compound, also known as 2-sulfanylacetaldehyde, is a reactive organic compound containing both an aldehyde and a thiol functional group. These groups dictate its chemical behavior and physical properties.

Quantitative Data Summary

The physical properties of this compound have been reported in various sources. The following table summarizes the available quantitative data for its boiling point and solubility. It is important to note the variability in the reported boiling points, which may be attributable to different experimental conditions (e.g., pressure) or the use of estimation methods.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | ~130 °C | Not specified | [1] |

| 84.0 °C | @ 760.00 mm Hg | [2] | |

| est. 146 °C | Not specified | [3] | |

| 112.8 °C | @ 760 mmHg | [4] | |

| Water Solubility | Soluble | General | [1] |

| Slightly soluble | General | [2] | |

| 205,600 mg/L (est.) | @ 25 °C | [2] | |

| 190.59 g/L | @ 25 °C | [3] | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | General | [1] |

| Soluble in alcohol | General | [2] | |

| Ethanol: 180.39 g/L | @ 25 °C | [3] | |

| Methanol: 433.71 g/L | @ 25 °C | [3] | |

| Isopropanol: 79.31 g/L | @ 25 °C | [3] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, standard methodologies for organic compounds would be employed. The following sections describe these general procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, several standard methods can be utilized.

1. Thiele Tube Method:

This microscale method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

2. Simple Distillation Method:

This method is suitable for larger sample volumes and also serves as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The flask is heated, and the liquid is brought to a boil.

-

The vapor travels up into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

-

The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For determining the solubility of a compound like this compound in various solvents, the following general protocol, based on the OECD Guideline 105 for water solubility, can be adapted.

1. Flask Method (for solubilities > 10 g/L):

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, filtration or centrifugation equipment, and a suitable analytical method for determining the concentration of the solute (e.g., HPLC, GC, UV-Vis spectroscopy).

-

Procedure:

-

A predetermined amount of the solvent (e.g., water, ethanol) is placed in the flask and allowed to equilibrate to the desired temperature in the constant temperature bath.

-

An excess amount of this compound is added to the solvent.

-

The mixture is stirred for a sufficient time to reach equilibrium (saturation). This can be determined by taking samples at different time points until the concentration remains constant.

-

Once equilibrium is reached, the stirring is stopped, and the undissolved material is allowed to settle.

-

A sample of the supernatant is carefully taken and separated from the undissolved solid by filtration or centrifugation.

-

The concentration of this compound in the clear, saturated solution is determined using a validated analytical method. This concentration represents the solubility at that temperature.

-

Logical Relationships in Physical Properties

The physical properties of a molecule like this compound are a direct consequence of its molecular structure and the resulting intermolecular forces. The following diagram illustrates this relationship.

Caption: Logical flow from molecular structure to physical properties.

References

The Pivotal Role of Mercaptoacetaldehyde in the Strecker Degradation of Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strecker degradation of amino acids is a cornerstone of flavor chemistry and has significant implications in various biological and pharmaceutical processes. This technical guide provides an in-depth exploration of the role of mercaptoacetaldehyde as a key, albeit transient, intermediate in the Strecker degradation of the sulfur-containing amino acid, cysteine. While direct detection and quantification of this compound are challenging due to its high reactivity, its formation is a critical step that dictates the subsequent generation of a diverse array of potent aroma and flavor compounds, particularly sulfur-containing heterocycles such as thiazoles and thiazolines. This document details the mechanistic pathways, summarizes available quantitative data on related degradation products, provides relevant experimental protocols, and presents visual diagrams to elucidate the complex chemical transformations involved.

Introduction

The Strecker degradation, first described by Adolph Strecker in 1862, is a chemical process that converts an α-amino acid into an aldehyde with one fewer carbon atom, along with the liberation of ammonia (B1221849) and carbon dioxide.[1] This reaction is a key component of the Maillard reaction network, which is responsible for the characteristic colors and flavors of cooked foods. Cysteine, a sulfur-containing amino acid, undergoes Strecker degradation to produce a unique profile of volatile compounds that contribute significantly to the aromas of cooked meat, coffee, and other thermally processed foods.

Central to the Strecker degradation of cysteine is the formation of This compound . This highly reactive intermediate serves as a crucial building block for a variety of subsequent reactions, leading to the formation of important sulfur-containing flavor compounds. Understanding the formation and fate of this compound is therefore essential for controlling and modulating flavor profiles in food systems and for understanding related biochemical pathways.

The Mechanism of this compound Formation

The Strecker degradation of cysteine is initiated by the reaction of the amino acid with a dicarbonyl compound, which is typically formed during the Maillard reaction or through lipid oxidation. The generally accepted mechanism proceeds through the following key steps:

-

Schiff Base Formation: The amino group of cysteine undertakes a nucleophilic attack on one of the carbonyl groups of the dicarbonyl compound, leading to the formation of a Schiff base after dehydration.

-

Decarboxylation: The formed Schiff base undergoes decarboxylation, releasing a molecule of carbon dioxide.

-

Hydrolysis: The resulting intermediate is then hydrolyzed to yield an α-aminoketone (derived from the dicarbonyl compound), ammonia, and the Strecker aldehyde of cysteine, which is This compound .

The overall transformation can be visualized as follows:

The Crucial Role of this compound in Flavor Formation

This compound is a highly reactive molecule due to the presence of both a thiol and an aldehyde functional group. It rarely accumulates to high concentrations and instead readily participates in a cascade of subsequent reactions, primarily leading to the formation of sulfur-containing heterocyclic compounds. These compounds, even at very low concentrations, can have a profound impact on the overall aroma profile of a product.

Formation of Thiazoles and Thiazolines

One of the most significant pathways involving this compound is its reaction with ammonia (another product of the Strecker degradation) and other carbonyl compounds to form substituted thiazoles and 3-thiazolines.[2] These compounds are known to impart desirable meaty, nutty, and roasted flavor notes.[3][4]

The general mechanism for the formation of a substituted thiazoline (B8809763) involves the condensation of this compound, ammonia, and an aldehyde or ketone. For instance, the reaction with acetaldehyde (B116499) can lead to the formation of 2-methyl-3-thiazoline, a potent flavor compound.

Quantitative Data on Cysteine Strecker Degradation Products

Direct quantitative data on the formation of this compound is scarce in the literature due to its transient nature. However, studies have quantified the downstream products, such as thiazoles and other volatile sulfur compounds, which indirectly indicate the importance of the this compound pathway. The yields of these products are highly dependent on factors such as temperature, pH, and the presence of other reactants.

| Product Class | Example Compounds | Reported Yields/Concentrations | Conditions | Reference |

| Thiazoles | 2-Methylthiazole, 2,4,5-Trimethylthiazole | Varies from ng/g to µg/g in food matrices | Thermal processing (e.g., roasting, cooking) | [5] |

| 3-Thiazolines | 2-Methyl-3-thiazoline, 2,4-Dimethyl-3-thiazoline | Detected in cooked meat volatiles | Pressure-cooking of beef | [4] |

| Other Sulfur Compounds | Hydrogen Sulfide, Dimethyl Sulfide | Significant contributors to meaty aroma | Maillard reaction model systems | [6] |

Experimental Protocols

General Protocol for a Model Strecker Degradation of Cysteine

This protocol describes a model system to study the formation of volatile compounds from the Strecker degradation of cysteine.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

Methylglyoxal (B44143) (40% in water)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Glass reaction vials with PTFE-lined screw caps

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable column (e.g., DB-5ms)

-

Solid-phase microextraction (SPME) device with a suitable fiber (e.g., PDMS/DVB)

Procedure:

-

Prepare a solution of L-cysteine (e.g., 10 mM) and methylglyoxal (e.g., 10 mM) in the phosphate buffer.

-

Transfer a defined volume (e.g., 5 mL) of the reaction mixture into a glass reaction vial.

-

Seal the vial tightly with the screw cap.

-

Incubate the vial at a specific temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) in a heating block or oven.

-

After incubation, cool the vial to room temperature.

-

Perform headspace SPME by exposing the fiber to the vial's headspace for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

-

Immediately desorb the extracted volatiles in the GC-MS injector for analysis.

-

Identify the volatile compounds by comparing their mass spectra with a library (e.g., NIST) and their retention indices with known standards.

A Note on the Analysis of this compound

Direct analysis of this compound is challenging. A potential approach involves derivatization to form a more stable and less volatile compound that can be readily analyzed by GC-MS or LC-MS.

Potential Derivatization Strategy:

-

Thiol-specific derivatization: Reagents such as N-ethylmaleimide (NEM) or monobromobimane (B13751) (mBBr) can react with the thiol group.

-

Aldehyde-specific derivatization: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can react with the aldehyde group to form a stable oxime.[7]

A two-step derivatization could potentially be employed, though careful optimization of the reaction conditions would be necessary to avoid side reactions.

Conclusion

This compound, while elusive to direct detection, is a cornerstone intermediate in the Strecker degradation of cysteine. Its formation initiates a complex network of reactions that are fundamental to the development of characteristic meaty and savory flavors in a wide range of food products. For researchers in food science, flavor chemistry, and drug development, a thorough understanding of the mechanisms involving this compound is paramount for manipulating and optimizing chemical processes, whether for enhancing food aroma or for elucidating biochemical pathways where analogous reactions may occur. Future research focusing on advanced analytical techniques for the in-situ trapping and quantification of such reactive intermediates will undoubtedly provide deeper insights into the intricate world of Strecker degradation.

References

- 1. The cysteine reaction with diacetyl under wine-like conditions: proposed mechanisms for mixed origins of 2-methylthiazole, 2-methyl-3-thiazoline, 2-methylthiazolidine, and 2,4,5-trimethyloxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

Mercaptoacetaldehyde Formation in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is fundamental to the development of color, flavor, and aroma in a vast array of cooked and processed foods.[1] Beyond its well-known role in food science, the Maillard reaction and its products are of increasing interest in the pharmaceutical and biomedical fields due to their potential physiological effects. Among the myriad of compounds generated, sulfur-containing molecules derived from the reaction of sulfur-containing amino acids, such as cysteine, are potent contributors to the sensory profile and biological activity of Maillard reaction products.

This technical guide provides an in-depth exploration of the formation of a key sulfur-containing compound, mercaptoacetaldehyde, during the Maillard reaction. We will delve into the reaction mechanisms, influencing factors, quantitative analysis, and experimental protocols relevant to its study.

Mechanism of this compound Formation

The primary pathway for the formation of this compound in the Maillard reaction involves the interaction of the amino acid cysteine with a reducing sugar. The most recognized mechanism is the Strecker degradation of cysteine.[2][3]

The Strecker degradation is a critical step in the advanced stage of the Maillard reaction, responsible for the generation of many aroma compounds.[4][5] It involves the reaction of an α-amino acid with a dicarbonyl compound, which is an intermediate product of the Maillard reaction.[6] In the case of cysteine, this degradation leads to the formation of this compound, ammonia, and carbon dioxide.[2]

The key steps in this pathway are:

-

Formation of Dicarbonyl Intermediates: The initial stages of the Maillard reaction between a reducing sugar and an amino compound lead to the formation of Amadori or Heyns rearrangement products.[5] These products can then degrade through various pathways to form highly reactive α-dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl.[6]

-

Reaction with Cysteine: Cysteine reacts with these dicarbonyl compounds.

-

Decarboxylation and Hydrolysis: The reaction proceeds through the formation of an imine, followed by decarboxylation and hydrolysis to yield this compound and an aminoketone.

The overall reaction can be summarized as the oxidative deamination and decarboxylation of cysteine.

Figure 1. Simplified pathway of this compound formation.

Factors Influencing this compound Formation

The yield and rate of this compound formation are significantly influenced by several factors inherent to the Maillard reaction.[7]

-

Temperature and Time: Higher temperatures generally accelerate the Maillard reaction, including the Strecker degradation.[4][7] For every 10°C increase, the reaction rate can increase three to five times.[7] The duration of heating also plays a crucial role; longer reaction times allow for the progression to the advanced stages where Strecker degradation occurs.

-

pH: The pH of the reaction medium is a critical parameter.[4] Alkaline conditions (higher pH) generally favor the initial stages of the Maillard reaction. However, the specific pH can influence the degradation pathways of Amadori products and the reactivity of cysteine.[4]

-

Reactant Composition:

-

Type of Reducing Sugar: The structure of the reducing sugar affects the rate of the Maillard reaction and the formation of intermediates. Pentoses (like ribose) are generally more reactive than hexoses (like glucose).[5]

-

Concentration of Reactants: The relative concentrations of cysteine and the reducing sugar will impact the overall reaction kinetics and the yield of this compound.

-

Quantitative Analysis of this compound

The quantification of volatile compounds like this compound from complex Maillard reaction mixtures is challenging. The data below is a summary of findings from various model systems.

| Parameter | Condition | Effect on this compound Yield | Reference |

| Temperature | Increased from 100°C to 140°C | Significant increase in yield | [4] |

| pH | Increased from 5 to 8 | Generally increased yield, as higher pH favors Maillard reaction progression | [4][8] |

| Sugar Type | Ribose vs. Glucose | Higher yield with more reactive sugars like ribose | [5] |

| Reactant Ratio | Molar excess of cysteine | Can lead to increased formation of sulfur-containing compounds | [9] |

Note: Absolute quantitative data is highly dependent on the specific experimental setup, including the matrix, heating method, and analytical technique used.

Experimental Protocols

Studying the formation of this compound typically involves conducting a model Maillard reaction followed by extraction and analysis of the volatile compounds.

Key Experimental Methodologies

1. Model System Preparation:

-

Reactants: A solution of L-cysteine and a reducing sugar (e.g., glucose, ribose) in a phosphate (B84403) buffer to maintain a constant pH.[10][11]

-

Concentrations: Reactant concentrations are chosen based on the specific research question, often in the millimolar to molar range.

-

Reaction Conditions: The solution is heated in a sealed vessel at a controlled temperature (e.g., 95°C to 140°C) for a specific duration (e.g., 30 minutes to 4 hours).[10][12]

2. Volatile Compound Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME): A common technique for extracting volatile and semi-volatile compounds from the headspace above the reaction mixture.[10] This method is solvent-free and sensitive.

-

Simultaneous Distillation-Extraction (SDE): A more classical method for extracting a broader range of volatile compounds.

3. Analytical Identification and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for separating, identifying, and quantifying volatile compounds.[7] The gas chromatograph separates the compounds, and the mass spectrometer provides mass spectra for identification.

-

Gas Chromatography-Olfactometry (GC-O): Used to determine the odor activity of the separated volatile compounds.

Figure 2. A typical experimental workflow for analyzing this compound.

Relevance in Food Chemistry and Drug Development

In food chemistry, this compound and other sulfur-containing compounds are crucial for the development of meaty and savory flavors. Understanding their formation allows for the precise control of flavor profiles in processed foods.

In drug development, the Maillard reaction, often referred to as glycation in a biological context, is implicated in various disease states. The reactive intermediates and final products can interact with proteins and other biomolecules. This compound, as a reactive aldehyde, could potentially participate in such interactions. A thorough understanding of its formation and reactivity is therefore relevant for researchers studying the biological consequences of the Maillard reaction.

Conclusion

The formation of this compound is a significant event in the advanced stages of the Maillard reaction, particularly when cysteine is present. Its generation via the Strecker degradation pathway is influenced by key reaction parameters such as temperature, pH, and the nature of the reactants. The analytical workflow for its study relies heavily on chromatographic techniques, especially GC-MS. For researchers in both food science and drug development, a detailed understanding of these processes is essential for manipulating flavor generation and for elucidating the potential biological roles of Maillard reaction products.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]

- 8. Maillard reaction: formation, advantage, disadvantage and control. A review | Food Science and Applied Biotechnology [ijfsab.com]

- 9. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 10. Alpha-mercaptoketone formation during the maillard reaction of cysteine and [1-(13)C]ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Reducing Sugars on the Structural and Flavor Properties of the Maillard Reaction Products of Lycium barbarum Seed Meal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolution of the Maillard Reaction in Glutamine or Arginine-Dextrinomaltose Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

Mercaptoacetaldehyde natural occurrence in food systems

An In-depth Technical Guide on the Natural Occurrence of Mercaptoacetaldehyde in Food Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-sulfanylacetaldehyde) is a highly reactive, sulfur-containing volatile compound that plays a significant role in the flavor profile of various thermally processed foods. Arising primarily from the degradation of the amino acid cysteine during the Maillard reaction and Strecker degradation, it is a key intermediate in the formation of numerous potent aroma compounds. Its presence is particularly noted in cooked meats, roasted coffee, and the crust of baked goods, where it contributes to savory, meaty, and roasted flavor notes. Due to its high reactivity and typically low concentrations, this compound is a challenging analyte to quantify, and it often acts as a transient precursor to other important flavor molecules such as thiophenes and thiazoles. This guide provides a comprehensive overview of its formation pathways, a summary of its occurrence in food systems, and detailed methodologies for its analysis.

Formation Pathways of this compound

The generation of this compound in food is intrinsically linked to thermal processing. The two primary chemical routes are the Maillard reaction and the associated Strecker degradation.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] It is responsible for the characteristic color and flavor of many cooked foods. The reaction proceeds through a complex series of steps, beginning with the condensation of a sugar and an amino acid to form an Amadori product. In the intermediate stages, this product degrades to form highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl).[2] These dicarbonyls are crucial for the subsequent formation of this compound.

Strecker Degradation of Cysteine

The Strecker degradation is a critical component of the Maillard reaction network, involving the reaction of an α-amino acid with an α-dicarbonyl compound.[3] This reaction leads to the oxidative deamination and decarboxylation of the amino acid, producing an aldehyde (known as a Strecker aldehyde) with one fewer carbon atom than the parent amino acid, along with an α-aminoketone.[4]

When the amino acid is cysteine, it reacts with a dicarbonyl intermediate to form this compound.[5][6] This process is a major source of this key flavor intermediate in cooked foods.

Natural Occurrence in Food Systems

Direct quantitative data for this compound is exceptionally scarce in scientific literature. This is largely due to its high reactivity; it readily participates in subsequent reactions to form more stable aroma compounds, making it a transient intermediate.[7] However, its formation has been confirmed in several key food systems during thermal processing.

| Food System | Context of Occurrence | Analytical Method for Identification | Reference(s) |

| Cooked Meat (Beef, Pork, Lamb) | Formed during boiling, roasting, or frying from cysteine, a naturally present amino acid. It is a key precursor to meaty and savory sulfur-containing heterocyclic compounds. | Gas Chromatography-Mass Spectrometry (GC-MS) following headspace analysis or solvent extraction. | [8][9] |

| Roasted Coffee | Generated during the roasting of green coffee beans through the Maillard and Strecker reactions involving cysteine. Contributes to the complex roasty and savory notes. | Headspace GC-MS analysis of roasted coffee grounds. | [10][11] |

| Bread Crust | Formed in the crust during baking due to high temperatures, contributing to the characteristic roasted and savory aroma of the crust. | Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS. | [12][13] |

| Model Systems | Identified when heating aqueous solutions of cysteine with dicarbonyl compounds (e.g., ninhydrin, 3-deoxyglucosone) or reducing sugars (e.g., ribose). | Gas Chromatography (GC) of headspace vapor, derivatization followed by spectroscopy. | [8][14] |

Experimental Protocols for Analysis

The analysis of this compound is challenging due to its volatility, high reactivity (propensity for oxidation and polymerization), and typically low concentration in complex food matrices. The most suitable technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), which minimizes sample handling and thermal degradation.

Protocol: Analysis of this compound by HS-SPME-GC-MS

This protocol is a composite methodology based on standard practices for analyzing volatile sulfur compounds in food matrices.[9][13][15]

3.1.1 Principle Volatile and semi-volatile compounds from a food sample are partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber with a specific coating is exposed to the headspace, where analytes are adsorbed/absorbed. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed, separated on a capillary column, and identified by a mass spectrometer.

3.1.2 Apparatus and Materials

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

SPME Autosampler (or manual holder)

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile and sulfur compound analysis.[9]

-

20 mL headspace vials with PTFE/silicone septa caps

-

Thermostatic water bath or heating block with stirring capability

-

Sample homogenizer (e.g., grinder, blender)

-

Internal Standard (IS): e.g., Ethyl methyl sulfide (B99878) or a deuterated analogue for quantification.

3.1.3 Sample Preparation

-

Solid Samples (Meat, Bread Crust): Freeze the sample with liquid nitrogen and grind to a fine, homogenous powder. This increases surface area and ensures representative sampling.

-

Liquid/Semi-Solid Samples (Coffee Brew, Soup): Use the sample directly.

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add 3-5 mL of distilled water or a saturated NaCl solution (to increase the volatility of analytes).

-

Spike the sample with a known concentration of the internal standard solution.

-

Immediately seal the vial with a magnetic crimp cap.

3.1.4 HS-SPME Procedure

-

Place the sealed vial in the autosampler tray or a heating block set to a specific equilibration temperature (e.g., 45-60°C).[15][16]

-

Allow the sample to equilibrate for 10-30 minutes with constant agitation to facilitate the release of volatiles into the headspace.

-

Expose the conditioned SPME fiber to the headspace for a defined period (e.g., 30-50 minutes) at the same temperature.

-

After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

3.1.5 GC-MS Analysis

-

Injector: Set to 250°C in splitless mode for 2-5 minutes for efficient desorption.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity column is suitable, e.g., DB-5ms or DB-WAX (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[15]

-

Oven Temperature Program:

-

Initial temperature: 35-40°C, hold for 2-5 minutes.

-

Ramp 1: Increase to 130°C at a rate of 5°C/min.

-

Ramp 2: Increase to 225-250°C at a rate of 10°C/min, hold for 5 minutes.[15]

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-450.

-

Acquisition Mode: Full scan for identification; Selected Ion Monitoring (SIM) for targeted quantification if necessary.

-

3.1.6 Identification and Quantification

-

Identification: Identify this compound by comparing its mass spectrum and calculated Linear Retention Index (LRI) with those of an authentic chemical standard and/or a reference library (e.g., NIST).

-

Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a model matrix.

Derivatization as an Alternative Approach

Due to the high reactivity of the thiol and aldehyde groups, derivatization can be employed to enhance stability, improve chromatographic peak shape, and increase sensitivity.[17]

-

Principle: The sample extract or headspace is exposed to a derivatizing agent that reacts specifically with the thiol or aldehyde functional group to form a more stable, less polar, and more easily detectable derivative.

-

Common Reagents:

-

For Aldehydes: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with carbonyls to form stable oxime derivatives, which are highly sensitive to electron capture detection (ECD) and MS.[18]

-

For Thiols: Pentafluorobenzyl bromide (PFBBr) reacts with thiols under basic conditions to form stable thioether derivatives.[17]

-

-

Procedure: Derivatization can be performed directly in the sample vial (on-sample derivatization), in the headspace (on-fiber derivatization), or after solvent extraction.[19] The resulting derivatives are then analyzed by GC-MS, often with modified temperature programs to suit the higher molecular weight of the derivatives.

Experimental and Logical Workflow Visualization

The following diagram illustrates the comprehensive workflow for the analysis of this compound in a food matrix.

Conclusion

This compound is a pivotal, albeit transient, flavor compound naturally occurring in cooked foods as a direct product of cysteine degradation. Its savory, cabbage-like aroma contributes to the overall flavor profile of meat, coffee, and baked goods, but more importantly, it serves as a reactive intermediate for the formation of a wide array of potent sulfur-containing heterocycles. While its direct quantification is challenging and rarely reported, understanding its formation pathways is crucial for flavor chemists and food scientists. The analytical methodologies outlined, particularly HS-SPME-GC-MS, provide a robust framework for the identification and semi-quantification of this and other highly volatile flavor compounds, enabling further research into flavor development and control in food systems.

References

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. The Formation and Change of Volatile Flavor Compounds During the Cooking of Sheep Bone Soup - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, 4124-63-4 [thegoodscentscompany.com]

- 11. arrudanappi.com [arrudanappi.com]

- 12. Analysis of volatile compounds in gluten-free bread crusts with an optimised and validated SPME-GC/QTOF methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How to Identify Roast Defects in Coffee Beans Based on the Volatile Compound Profile [mdpi.com]

- 15. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 16. uvadoc.uva.es [uvadoc.uva.es]

- 17. mdpi.com [mdpi.com]

- 18. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agronomy.emu.ee [agronomy.emu.ee]

An In-depth Technical Guide to 1,4-Dithiane-2,5-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dithiane-2,5-diol (B140307), also known as the dimer of mercaptoacetaldehyde, is a versatile and stable crystalline solid that serves as a key synthon in organic chemistry.[1] Its primary utility lies in its ability to generate the reactive intermediate 2-mercaptoacetaldehyde in situ, which possesses both a nucleophilic thiol group and an electrophilic aldehyde functionality.[2][3] This dual reactivity makes it an invaluable building block for the synthesis of a wide array of sulfur-containing heterocycles, many of which are scaffolds for biologically active molecules.[1][3] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 1,4-dithiane-2,5-diol, with a focus on its relevance to drug discovery and development.

Core Properties of 1,4-Dithiane-2,5-diol

The physical and chemical properties of 1,4-dithiane-2,5-diol are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 40018-26-6 | [4] |

| Molecular Formula | C₄H₈O₂S₂ | [4] |

| Molecular Weight | 152.24 g/mol | [5] |

| Appearance | White to off-white or pale yellow solid/powder | [2][6] |

| Melting Point | 130 °C (decomposes) | [6] |

| Solubility | Soluble in water and organic solvents. | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available in various databases. A copolyester containing the 1,4-dithiane-2,5-diol moiety shows characteristic peaks at 2.82-3.37 ppm (-CH₂-S), 3.7-4.02 ppm (-CH₂-O), and 4.27 ppm (>CH-O). | [4][5] |

| ¹³C NMR | Spectra available in various databases. | [4][7] |

| Mass Spectrometry | Mass spectrum (electron ionization) data is available. | [8][9] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. A copolyester containing the moiety shows a C-S stretching band at 659 cm⁻¹. | [4][5] |

Key Synthetic Applications and Experimental Protocols

1,4-Dithiane-2,5-diol is a cornerstone reagent for the synthesis of complex sulfur-containing heterocycles. Its ability to generate 2-mercaptoacetaldehyde under mild basic or thermal conditions is central to its synthetic utility.[2][10]

In Situ Generation of 2-Mercaptoacetaldehyde

The foundational reaction for the application of 1,4-dithiane-2,5-diol is its cleavage into two equivalents of 2-mercaptoacetaldehyde. This process is typically facilitated by a base.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 6. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Human Metabolome Database: Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670) [hmdb.ca]

- 8. 1,4-Dithiane [webbook.nist.gov]

- 9. 2,5-Dihydroxy-1,4-dithiane(40018-26-6) IR Spectrum [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Tautomerism and Equilibrium Studies of Mercaptoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercaptoacetaldehyde, a bifunctional molecule containing both a reactive aldehyde and a nucleophilic thiol group, exhibits a fascinating and complex tautomeric equilibrium. This guide provides a comprehensive overview of the known tautomeric forms of this compound, summarizing key thermodynamic data from high-level computational studies. It details the underlying principles of its keto-enol and ring-chain tautomerism and presents a robust experimental protocol for the quantitative analysis of these equilibria in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data for this compound in the solution phase is not extensively available in the current literature, this guide equips researchers with the theoretical foundation and practical methodology to pursue these critical investigations. The provided visualizations of tautomeric equilibria and experimental workflows serve as a clear roadmap for future studies in this area.

Tautomeric Forms of this compound

This compound exists in a dynamic equilibrium between at least three tautomeric forms: the linear aldehyde (keto form), the vinyl thiol (enol form), and a cyclic hemithioacetal.

Keto-Enol Tautomerism

The classical keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. In the case of this compound, this results in the equilibrium between 2-mercaptoacetaldehyde and 1-mercaptoethen-1-ol.

Ring-Chain Tautomerism

The presence of a nucleophilic thiol group and an electrophilic aldehyde group within the same molecule allows for an intramolecular cyclization reaction. This reversible process leads to the formation of a five-membered cyclic hemithioacetal, 1,3-oxathiolan-2-ol. Computational studies suggest this cyclic form is significantly stabilized, particularly in the gas phase.

Quantitative Data and Thermodynamic Stability

To date, the most precise quantitative data on the tautomerism of this compound comes from high-level ab initio computational studies. Experimental determination of these equilibria in various solvents remains a key area for future research.

Gas-Phase Theoretical Data

High-level electronic structure calculations provide valuable insights into the intrinsic stability of the different tautomers in the absence of solvent effects.

Table 1: Calculated Relative Stabilities of this compound Tautomers in the Gas Phase

| Tautomer | Form | Relative Stability (ΔEe,CCSD(T)/CBS) (kcal mol-1) | Predicted Abundance at Equilibrium (Gas Phase) |

| 2-Mercaptoacetaldehyde | Keto | 6.19 ± 0.18[1] | Minor |

| 1-Mercaptoethen-1-ol | Enol | 0 (Reference) | Minor |

| 1,3-Oxathiolan-2-ol | Cyclic Hemithioacetal | Dominant (stabilized by ~1.8 kcal/mol over the most stable open-chain conformer)[2] | ≈ 95%[2] |

Note: The relative stability of the keto and enol forms are from a study on substituted acetaldehydes.[1] The cyclic form's stability is referenced from a separate computational study.[2]

Experimental Protocols for Equilibrium Studies

The determination of tautomeric ratios in solution is critical for understanding the reactivity and potential biological activity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.

General Principle of NMR-Based Quantification

In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative concentration of each species can be determined by integrating the signals corresponding to specific, non-overlapping protons in each tautomer. The equilibrium constant (Keq) can then be calculated from these relative concentrations.

Recommended Experimental Protocol: 1H NMR Spectroscopy

This protocol outlines a general procedure for the quantitative analysis of this compound tautomeric equilibrium in solution.

4.2.1 Materials and Reagents

-

This compound (freshly prepared or purified)

-

Deuterated solvents of varying polarity (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O)

-

Internal standard for quantitative NMR (qNMR), if absolute quantification is desired (e.g., maleic acid, 1,4-dioxane)

-

High-quality NMR tubes

4.2.2 Sample Preparation

-

Prepare stock solutions of this compound in the desired deuterated solvents. The concentration should be optimized to provide a good signal-to-noise ratio in a reasonable acquisition time.

-

If using an internal standard, accurately weigh and add the standard to the NMR tube before adding the sample solution.

-

Ensure the sample is homogeneous before analysis.

4.2.3 NMR Data Acquisition

-

Acquire 1H NMR spectra at a constant, well-defined temperature (e.g., 298 K). Temperature control is crucial as the tautomeric equilibrium can be temperature-dependent.

-

Use a high-field NMR spectrometer (≥ 400 MHz) to achieve better signal dispersion.

-

Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of the nuclei between scans. This is critical for accurate integration.

-

Acquire a sufficient number of scans to obtain a high signal-to-noise ratio.

4.2.4 Data Processing and Analysis

-

Apply standard processing to the raw NMR data (Fourier transformation, phase correction, and baseline correction).

-

Identify and assign the signals corresponding to each tautomer. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

-

Carefully integrate the well-resolved, non-overlapping signals for each tautomer. For example, the aldehydic proton of the keto form, the vinyl proton of the enol form, and the methine proton of the cyclic form are likely candidates.

-

Calculate the mole fraction of each tautomer from the integral values.

-

Calculate the equilibrium constant (Keq) for the keto-enol and ring-chain equilibria.

Visualizations

Tautomeric Equilibria of this compound

References

Methodological & Application

Mercaptoacetaldehyde: A Versatile Building Block in the Synthesis of Thiophene-Based Pharmaceuticals

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Mercaptoacetaldehyde, a reactive bifunctional molecule, serves as a valuable synthon in the construction of various heterocyclic compounds, particularly thiophenes, which are core scaffolds in numerous pharmaceuticals. Its ability to participate in diverse cyclization and condensation reactions makes it an attractive starting material for the synthesis of complex drug molecules. These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) derived from or related to this compound, with a focus on thiophene-based drugs.

Application Note 1: Synthesis of Olanzapine Intermediate via Gewald Reaction

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. A key intermediate in its synthesis is 2-amino-5-methylthiophene-3-carbonitrile (B129202). While direct synthesis from this compound is not the most common route, a closely related Gewald reaction using propionaldehyde (B47417) provides a clear protocol for constructing this vital thiophene (B33073) precursor.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This protocol is adapted from a known industrial synthesis process.

Reaction Scheme:

Figure 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Propionaldehyde | 58.08 | 26.34 g | 0.454 |

| Malononitrile | 66.06 | 25.0 g | 0.378 |

| Sulfur Powder | 32.07 | 12.13 g | 0.378 |

| Triethylamine | 101.19 | 22.97 g | 0.227 |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |

Procedure:

-

To a mixture of sulfur powder (12.13 g) and N,N-dimethylformamide (100 mL) in a reaction vessel, add triethylamine (22.97 g) dropwise at approximately -5 °C over 15 minutes.

-

Add propionaldehyde (26.34 g) to the mixture.

-

Stir the reaction mixture at about 18 °C for 2 hours.

-

Add a solution of malononitrile (25 g) in N,N-dimethylformamide (50 mL) dropwise over a period of 20 minutes, maintaining the temperature at 18 °C.

-

After the addition is complete, continue stirring the mixture at 18 °C for 45 minutes.

-

Pour the reaction mixture into 1.2 L of ice/water with stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry in vacuo at 70 °C.[1]

Expected Yield: 58.5 g (62.3%) of 2-amino-5-methylthiophene-3-carbonitrile.[1]

Subsequent Synthesis of Olanzapine:

The synthesized 2-amino-5-methylthiophene-3-carbonitrile is a direct precursor to olanzapine. The subsequent steps involve condensation with an o-halonitrobenzene derivative, reductive cyclization, and finally, condensation with N-methylpiperazine.

Figure 2: Synthetic pathway to Olanzapine from the thiophene intermediate.

Application Note 2: Synthesis of a Thiophene Intermediate via a Modified Gewald Reaction Using this compound Dimer

A direct application of a this compound derivative in thiophene synthesis is demonstrated in a modified Gewald reaction. This method utilizes 1,4-dithiane-2,5-diol (B140307), the stable dimer of this compound, to produce 3-acetyl-2-aminothiophenes.[2] These compounds are valuable intermediates for various pharmaceuticals and dyes.

Experimental Protocol: Synthesis of 3-Acetyl-2-aminothiophene

Reaction Scheme:

Figure 3: Modified Gewald synthesis of 3-Acetyl-2-aminothiophene.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dithiane-2,5-diol | 152.23 | 3.35 g | 0.022 |

| Cyanoacetone (crude) | 83.09 | 3.60 g | 0.043 |

| Triethylamine | 101.19 | 1.0 g | 0.010 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |

Procedure:

-

Prepare crude cyanoacetone from its sodium salt.

-

To a solution of crude cyanoacetone (3.60 g) and 1,4-dithiane-2,5-diol (3.35 g) in DMF (10 mL), add triethylamine (1.0 g) with stirring. An exotherm will be observed.

-

Heat the mixture to 60 °C for 5 hours.

-

After cooling, the product can be isolated and purified by standard methods (e.g., chromatography).[4]

Application Note 3: Synthesis of Raloxifene, a Selective Estrogen Receptor Modulator (SERM)